3-(Chloromethyl)-1-methanesulfonylpiperidine

Description

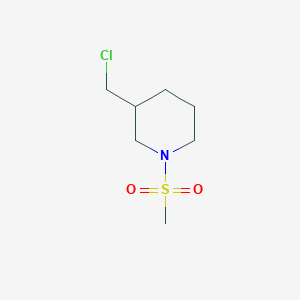

3-(Chloromethyl)-1-methanesulfonylpiperidine is a piperidine derivative featuring a chloromethyl (-CH2Cl) group at position 3 and a methanesulfonyl (-SO2CH3) group at position 1. Piperidine scaffolds are widely explored in medicinal chemistry due to their presence in bioactive alkaloids and synthetic pharmaceuticals .

Properties

IUPAC Name |

3-(chloromethyl)-1-methylsulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO2S/c1-12(10,11)9-4-2-3-7(5-8)6-9/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDTUSVLLOLIHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Methanesulfonyl-Substituted Piperidine Intermediates

One common approach involves the synthesis of tert-butyl 4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate as an intermediate. This compound is prepared by reacting a piperidine derivative with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonyl group onto a hydroxymethyl substituent at the 4-position of the piperidine ring (which corresponds to the 3-position in the final compound after deprotection and rearrangement).

- Reaction conditions typically involve using a base such as potassium carbonate or N,N,N',N'-tetramethylguanidine.

- Solvents used include tetrahydrofuran (THF), dimethylformamide (DMF), or mixtures thereof.

- Reaction temperatures range from ambient to reflux conditions, often requiring 5 to 24 hours for completion.

- Purification is achieved by extraction and chromatography on silica gel using dichloromethane/methanol mixtures.

Chlorination to Introduce the Chloromethyl Group

The hydroxymethyl or methylsulfonyloxy methyl substituent is converted to a chloromethyl group by treatment with chlorinating agents such as thionyl chloride or other chlorinating reagents under mild conditions.

- The chlorination step is usually performed in an inert atmosphere (nitrogen) to prevent side reactions.

- Reaction temperatures are maintained around 0 to 80 °C depending on the reagent.

- The chloromethyl intermediate is isolated by extraction and purified by column chromatography.

Representative Example from Literature

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Preparation of tert-butyl 4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate | Methanesulfonyl chloride, potassium carbonate, DMF, 80 °C, 5 h | 94% | Reaction under inert atmosphere; product purified by silica gel chromatography |

| Chlorination to 3-(Chloromethyl)-1-methanesulfonylpiperidine | Thionyl chloride or similar chlorinating agent, inert atmosphere, 0-80 °C | Not explicitly reported | Requires careful control to avoid over-chlorination or decomposition |

- Bases: Potassium carbonate is frequently used due to its mild basicity and compatibility with DMF solvent.

- Solvents: DMF is preferred for its high polarity and ability to dissolve both organic and inorganic reagents.

- Temperature: Elevated temperatures (~80 °C) promote substitution reactions without decomposing sensitive groups.

- Time: Reaction times vary from 2 to 24 hours depending on the step and reagents.

- Atmosphere: Inert atmosphere (nitrogen or argon) prevents oxidation or moisture-sensitive side reactions.

- Purification: Silica gel chromatography with gradients of dichloromethane and methanol or ethyl acetate and hexane is standard.

| Step | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Product Purity Notes |

|---|---|---|---|---|---|---|---|

| Methanesulfonylation | 4-hydroxymethylpiperidine derivative | Methanesulfonyl chloride, K2CO3 | DMF | 80 | 5 | 94 | High purity after chromatography |

| Chlorination | Methanesulfonylated intermediate | Thionyl chloride or equivalent | DCM or inert solvent | 0-80 | 2-5 | Not specified | Requires careful control to avoid side products |

| Deprotection (if applicable) | Boc-protected intermediates | Acidic conditions (e.g., HCl in IPA) | IPA | 65-75 | 1-3 | High | Purified by crystallization or chromatography |

- The methanesulfonyl group serves as a good leaving group precursor for nucleophilic substitution reactions, facilitating further functionalization.

- The chloromethyl group introduced is reactive and can be used for subsequent nucleophilic displacement or coupling reactions.

- The use of tert-butyl carbamate protecting groups allows selective functionalization and easy deprotection under acidic conditions.

- Reaction yields are generally high (>90%) for methanesulfonylation steps, indicating efficient conversion.

- Chlorination steps require optimization to minimize side reactions such as over-chlorination or ring chlorination.

The preparation of this compound involves multi-step synthesis starting from piperidine derivatives, with key transformations including methanesulfonylation and chlorination. The process typically employs potassium carbonate as a base, DMF as solvent, and controlled heating under inert atmosphere. Purification is achieved through standard chromatographic techniques. The methodologies are well-established and yield high purity products suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-methanesulfonylpiperidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the chloromethyl or methanesulfonyl groups under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Products include azido, thiocyanato, or alkoxy derivatives of the piperidine ring.

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products include dechlorinated or demethylated derivatives.

Scientific Research Applications

3-(Chloromethyl)-1-methanesulfonylpiperidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug candidates targeting neurological disorders.

Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-methanesulfonylpiperidine involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins, potentially altering their function. The methanesulfonyl group can enhance the compound’s reactivity and solubility, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

3-(Bromomethyl)-1-methanesulfonylpiperidine

- Structural Differences : Bromine replaces chlorine at the 3-position.

- Physicochemical Properties :

- Biological Activity: No direct data, but brominated analogs often exhibit altered pharmacokinetics.

3-(Chloromethyl)pyridine-HCl

- Structural Differences: Pyridine ring (aromatic, planar) vs. piperidine (saturated, non-planar).

- Toxicity Profile: Potent carcinogen (Level A) with cytotoxicity (LD50 = 0.0756 mM in BALB/c-3T3 cells) . Chloromethyl groups on aromatic systems may confer higher carcinogenic risk compared to aliphatic systems like piperidine.

3-(Aminomethyl)-1-Methylpiperidine

- Structural Differences: Aminomethyl (-CH2NH2) replaces chloromethyl; methyl (-CH3) replaces methanesulfonyl.

- Reactivity and Applications :

- Safety : Less hazardous than chloromethyl analogs but may require handling for basicity.

1-(2-Chloroacetyl)-3-methyl-2,6-bis-(3,4,5-trimethoxyphenyl)piperidine-4-one

- Structural Differences : Complex substitution with aryl and chloroacetyl groups.

- Biological Relevance : Piperidines with aryl substituents at positions 2 and 6 demonstrate anticancer and antimicrobial activities . The chloroacetyl group may enhance electrophilic interactions with biological targets.

- Key Contrast : The methanesulfonyl group in 3-(Chloromethyl)-1-methanesulfonylpiperidine likely confers different solubility and target-binding profiles compared to aryl-rich analogs.

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Findings and Implications

- Reactivity : The chloromethyl group in this compound enables alkylation reactions, while the bromo analog (3-(Bromomethyl)-1-methanesulfonylpiperidine) offers superior leaving group utility .

- Safety: Chloromethyl derivatives require stringent handling due to carcinogenic risks observed in aromatic analogs (e.g., 3-(Chloromethyl)pyridine-HCl) .

- Biological Potential: Sulfonyl groups correlate with cytotoxicity in indole derivatives , suggesting the target compound may warrant evaluation in anticancer assays.

Biological Activity

3-(Chloromethyl)-1-methanesulfonylpiperidine, a compound with the CAS No. 1082944-42-0, is of interest in various fields of biological research due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available literature.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a chloromethyl and a methanesulfonyl group. Its molecular formula is C7H12ClNO2S, and it has a molecular weight of approximately 211.69 g/mol. The presence of the chloromethyl group allows for nucleophilic substitution reactions, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H12ClNO2S |

| Molecular Weight | 211.69 g/mol |

| CAS Number | 1082944-42-0 |

| Solubility | Soluble in DMSO |

| Melting Point | Not reported |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through covalent bonding, particularly with nucleophilic sites on proteins and enzymes. This interaction can lead to inhibition or activation of specific pathways involved in cellular processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.

- Cell Signaling Modulation : It can influence signaling pathways by modifying receptor interactions.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell function.

Case Studies

Several studies have explored the effects of this compound in various biological contexts:

- Antimicrobial Efficacy : A study assessed the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent .

- Cytotoxicity in Cancer Cells : Research involving human cancer cell lines demonstrated that the compound induces apoptosis at higher concentrations (100 µM) while exhibiting minimal cytotoxicity to normal cells. This selectivity indicates its potential for therapeutic applications in oncology .

- Neuroprotective Effects : In animal models, the compound showed neuroprotective effects against oxidative stress-induced neuronal damage. Behavioral assessments indicated improved cognitive function following treatment with the compound, highlighting its potential in neurodegenerative disease management .

Table 2: Summary of Biological Activities

Research Applications

Given its diverse biological activities, this compound has several potential applications:

- Drug Development : Its ability to inhibit specific enzymes makes it a candidate for developing new therapeutic agents targeting metabolic disorders.

- Antibacterial Agents : The antimicrobial properties could lead to new treatments for bacterial infections resistant to current antibiotics.

- Neuroprotective Drugs : Further exploration may yield treatments for conditions like Alzheimer's disease or other neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Chloromethyl)-1-methanesulfonylpiperidine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via sulfonylation of 3-(chloromethyl)piperidine using methanesulfonyl chloride under inert conditions. Key factors include:

- Solvent Selection : Dichloromethane or chloroform is preferred to stabilize intermediates and enhance reaction efficiency .

- Temperature Control : Reactions are conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of the chloromethyl group).

- Purification : Column chromatography or recrystallization from ethanol/water mixtures yields >90% purity. The brominated analogue (3-(bromomethyl)-1-methanesulfonylpiperidine) follows similar protocols, with bromine substitution requiring adjusted stoichiometry .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR :

- ¹H NMR : Peaks at δ 3.5–4.0 ppm (methanesulfonyl group) and δ 3.8–4.2 ppm (chloromethyl -CH2Cl).

- ¹³C NMR : Sulfonyl carbon appears at ~45 ppm, while the chloromethyl carbon resonates at ~40 ppm.

- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 212.07 (calculated for C7H14ClNO2S).

- Reference Data : Cross-validate with NIST Standard Reference Database for piperidine derivatives .

Advanced Research Questions

Q. What strategies are effective in mitigating byproduct formation during the sulfonylation of 3-(Chloromethyl)piperidine derivatives?

- Methodological Answer : Common byproducts include N-alkylated sulfonamides (due to over-reactivity of the chloromethyl group) and hydrolyzed products . Mitigation strategies:

- Controlled Reaction Stoichiometry : Use 1.1 equivalents of methanesulfonyl chloride to avoid excess reagent.

- Inert Atmosphere : Prevents oxidation of intermediates.

- Additives : Catalytic amounts of DMAP (4-dimethylaminopyridine) improve regioselectivity .

- Byproduct Analysis : LC-MS or GC-MS monitors reaction progress, with quenching at 85–90% conversion to minimize degradation .

Q. How do steric and electronic factors influence the reactivity of the chloromethyl group in nucleophilic substitution reactions involving this compound?

- Methodological Answer :

- Steric Effects : The methanesulfonyl group at the 1-position creates steric hindrance, slowing SN2 reactions at the 3-chloromethyl site. Bulkier nucleophiles (e.g., tert-butoxide) require elevated temperatures (60–80°C).

- Electronic Effects : The electron-withdrawing sulfonyl group polarizes the C-Cl bond, enhancing electrophilicity. This favors SN1 mechanisms in polar solvents (e.g., DMF), though competing elimination (E2) can occur at high temperatures.

- Case Study : In drug synthesis, substitution with amine nucleophiles (e.g., in Metixene analogues) achieves >70% yield under optimized conditions (DMF, 50°C, 12 hrs) .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

- Methodological Answer :

- Stability : The compound is hygroscopic and prone to hydrolysis. Stability tests show <5% degradation over 6 months when stored at -20°C in sealed, argon-flushed vials.

- Handling : Use anhydrous solvents during experiments to prevent inadvertent hydrolysis.

- Contradictions : Commercial samples (e.g., Sigma-Aldrich derivatives) may lack analytical data, necessitating independent purity verification via HPLC .

Contradictions and Open Challenges

- Stereochemical Outcomes : Conflicting reports exist on the stereoselectivity of nucleophilic substitutions. Some studies propose retention of configuration, while others observe inversion, suggesting solvent-dependent mechanisms .

- Scale-Up Challenges : Pilot-scale syntheses (>100 g) report reduced yields (60–70%) due to heat dissipation issues, highlighting the need for optimized reactor designs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.